Florfenicol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRNRDRBQJXIF-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045500 | |
| Record name | Florfenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73231-34-2, 76639-94-6 | |
| Record name | Florfenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73231-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Florfenicol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073231342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Florfenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Florfenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | florphenicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLORFENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J97307Y1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Florfenicol is synthesized through a multi-step process. The synthesis begins with the fluorination of thiamphenicol, followed by several chemical reactions to introduce the necessary functional groups. The key steps include:
Fluorination: Thiamphenicol is treated with a fluorinating agent to introduce a fluorine atom.
Acylation: The fluorinated intermediate undergoes acylation to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency.
Purification: The crude product is purified using techniques like crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
Florfenicol’s reactivity is shaped by its unique substituents (Table 1).
Table 1: Key functional groups and their roles in this compound’s reactivity .
2.1. Sulfidated Nanoscale Zerovalent Iron (S-nZVI)-Mediated Degradation
S-nZVI promotes sequential dechlorination and defluorination through four pathways :
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Pathway 1 (Dominant): Spontaneous hydrolysis of dideschloro-Florfenicol (ddFF) forms HO-ddFF via intramolecular nucleophilic attack by carbonyl oxygen (activation energy: 2.0 kcal/mol) .
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Pathway 2: Reductive defluorination of ddFF by S-nZVI, enabled by Cl removal (rate constant: 0.31 min⁻¹) .
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Pathways 3–4: Synergistic dechlorination-defluorination of FF and deschloro-FF (dFF) via carbanion intermediates, generating HO-dFF and HO-ddFF .
Key Data:
Chlorination in Aqueous Environments
This compound reacts rapidly with free available chlorine (FAC) in water treatment :
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Kinetics: Pseudo-first-order rate constant at pH 7.
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Factors: Enhanced by Cl⁻ (seawater) and Br⁻ but inhibited by humic acid (>10 mg/L) .
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Products: 21 chlorinated byproducts identified, including mono-/dichloro derivatives and hydroxylated intermediates .
Notable Reaction:
Enzymatic Hydrolysis and Biodegradation
Mutant hydrolases (e.g., 36P5) enhance this compound cleavage efficiency :
| Enzyme | Activity | Half-Life | Application |
|---|---|---|---|
| Wild-type EstDL136 | 0.08 μM/min | 3 hours | Limited due to slow kinetics |
| Mutant 36P5 | 0.64 μM/min | >28 days | Immobilized on silica for wastewater treatment |
Mechanism: Hydrolysis of the amide bond, confirmed by NMR (δ = 1.2 ppm loss in F signal) .
5.1. Direct Photolysis
UV irradiation induces bond cleavage (DFT/TD-DFT) :
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Primary Pathway: C5–S7 bond cleavage (activation energy: 2.0 kcal/mol), yielding P4a and P4b.
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Secondary Pathway: C11–C13 cleavage (10.0 kcal/mol), forming chlorinated fragments .
5.2. Indirect Photolysis
Reactive species (·OH, ·NO₃) mediate degradation:
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·OH Addition: Exothermic reactions at benzene ring C1–C6 (ΔH = -8.2 to -15.6 kcal/mol) .
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·NO₃ Addition: Endothermic pathways (ΔH = +4.4–4.8 kcal/mol) producing nitro derivatives .
Comparative Analysis of Degradation Pathways
This synthesis of experimental and computational data underscores the complexity of this compound’s reactivity, informing strategies for environmental mitigation and pharmaceutical design.
Scientific Research Applications
Companion Animals
- Dermatological Conditions : Florfenicol is frequently employed to treat bacterial infections in dogs and cats, particularly external otitis. Clinical trials have indicated that a topical gel formulation combining this compound with terbinafine is effective for this condition .
- Other Infections : It has been suggested as a potential treatment for various bacterial infections in companion animals, though caution is advised due to limited studies on toxicity .
Livestock
- Ruminants : In cattle, this compound is utilized to treat respiratory diseases caused by pathogens like Mannheimia haemolytica and Pasteurella multocida. Studies have shown improvements in clinical outcomes following this compound administration .
- Swine : It addresses respiratory diseases in pigs caused by agents such as Actinobacillus pleuropneumoniae. However, there are concerns about its impact on the intestinal microbiome and the potential development of resistance .
Aquaculture
This compound has been approved for use in aquaculture since 2000 and is particularly effective against bacterial infections in fish. Notable applications include:
- Treatment of furunculosis in salmonids caused by Aeromonas salmonicida.
- Efficacy against Flavobacterium psychrophilum in rainbow trout.
- Superiority over other antibiotics like thiamphenicol and oxytetracycline in various fish species .
Formulation Challenges and Innovations
This compound's low solubility in water presents significant challenges for its formulation into effective delivery systems. Recent research has explored nanotechnology as a means to enhance the delivery and efficacy of this compound:
- Nanoparticle Delivery Systems : Incorporating this compound into polymer-based nanoparticles has shown promise in improving its bioavailability and therapeutic effectiveness . This approach could mitigate some issues associated with traditional formulations.
Case Studies and Research Findings
Several studies have documented the clinical applications of this compound:
Antimicrobial Resistance Concerns
The use of this compound raises concerns about the emergence of antimicrobial resistance (AMR). Studies indicate that inappropriate use can lead to resistance gene proliferation among bacterial populations . Continuous monitoring and responsible usage are crucial to mitigate these risks.
Mechanism of Action
Florfenicol exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center. This binding prevents the formation of peptide bonds, thereby inhibiting the elongation of the peptide chain and ultimately leading to bacterial cell death. The molecular targets include the ribosomal RNA and associated proteins involved in the peptidyl transferase activity.
Comparison with Similar Compounds
Florfenicol vs. Chloramphenicol and Thiamphenicol
This compound’s fluorine substitution improves ribosomal binding affinity and reduces susceptibility to acetyltransferase-mediated resistance, unlike chloramphenicol and thiamphenicol .
Pharmacokinetic Profile
Absorption and Distribution
- Pigs: Intramuscular administration (15–30 mg/kg) achieves peak plasma concentrations (Cmax) of 3.04–8.15 µg/mL within 1.4–2.3 hours, with synovial fluid concentrations reaching 46% of plasma levels .
- Calves : Oral bioavailability is 88.8%, with high concentrations in urine, bile, and kidneys .
- Aquaculture : Rapid absorption in fish tissues, with residues persisting longer in sediments, affecting denitrifying microbes .
Elimination
- Half-life : 6.7–17.2 hours in pigs , 222.8 minutes in calves (IV) .
- Metabolism : <10% metabolized to this compound amine, a less active metabolite .
Antimicrobial Efficacy and Resistance
Spectrum of Activity
This compound exhibits MIC values ≤2 µg/mL against Streptococcus suis and Pasteurella multocida, comparable to chloramphenicol but with higher efficacy against resistant strains .
Resistance Mechanisms
- Target Mutations : Ribosomal mutations (e.g., cfr methyltransferase) reduce binding affinity .
- Efflux Pumps : floR gene overexpression enhances drug export .
- Cross-Resistance : this compound-resistant E. coli strains show collateral sensitivity to tetracyclines and cefuroxime .
Clinical and Economic Comparison
This compound vs. Tulathromycin in Cattle
| Parameter | This compound | Tulathromycin |
|---|---|---|
| Mortality Reduction | 36.7% (BRD) | 26.5% (BRD) |
| Cost-Effectiveness | Can$41.19/animal savings | Higher treatment cost |
This compound shows superior cost-effectiveness in feedlot calves with bovine respiratory disease (BRD) .
Synergy with Natural Extracts
Combining this compound with Punica granatum extract reduces mortality by 36.7% in shrimp infected with Aeromonas hydrophila, outperforming monotherapy .
Environmental Impact
Biological Activity
Florfenicol is a synthetic antibiotic that has gained prominence in veterinary medicine due to its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.
Overview of this compound
This compound is a fluorinated derivative of thiamphenicol, developed to overcome the limitations of traditional antibiotics. It is primarily used in veterinary medicine for treating respiratory infections in livestock and aquaculture. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.
Antibacterial Efficacy
This compound exhibits significant antibacterial activity against a wide range of pathogens. Research indicates that it is effective against resistant strains, which poses a significant challenge in veterinary and clinical settings.
Table 1: Antibacterial Activity of this compound Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|
| Staphylococcus aureus | 0.5 - 2 μg/mL | |
| Escherichia coli | 0.25 - 1 μg/mL | |
| Salmonella spp. | 1 - 4 μg/mL | |
| Pasteurella multocida | 0.5 - 2 μg/mL |
Recent studies have elucidated the mechanisms through which this compound exerts its antibacterial effects. It alters bacterial membrane permeability and efflux systems, enhancing the uptake of other antibiotics when used in combination, such as thiamphenicol and oxytetracycline. This synergy can lead to improved bacteriostatic effects becoming bactericidal against resistant strains .
Case Study: Synergistic Effects with Thiamphenicol
A study demonstrated that this compound combined with thiamphenicol showed enhanced antimicrobial activity against Staphylococcus aureus. The combination resulted in a significant reduction in MIC values, indicating that this compound can act as a modulator to enhance the effectiveness of other antibiotics .
Resistance Patterns
This compound's effectiveness has been challenged by the emergence of resistant bacterial strains. A study involving clinical isolates showed that while this compound was effective against many strains, some exhibited resistance mechanisms that necessitate ongoing surveillance and research into alternative treatments .
In Vivo Studies
In vivo studies have confirmed the efficacy of this compound in treating bacterial infections in livestock. For instance, it has been shown to be effective against respiratory infections in cattle and swine, with significant reductions in clinical signs and bacterial load post-treatment .
Table 2: Efficacy of this compound in Animal Models
Q & A
Basic Research Questions
Q. How should experimental designs be structured to assess Florfenicol’s impact on gut microbiota and resistome dynamics in animal models?
- Methodological Answer : Use controlled trials with randomized assignment of subjects (e.g., piglets blocked by litter, weight, and sex) and longitudinal fecal sampling to track short- and long-term changes in microbial communities. Metagenomic sequencing can identify shifts in resistance genes (e.g., floR, optrA) and mobile genetic elements (MGEs) like plasmids . Include control groups and baseline sampling from sows (vaginal, milk, and fecal samples) to account for vertical microbial transmission .
Q. What analytical methods are validated for quantifying this compound and its metabolites in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with calibration curves (r² > 0.997) and recovery rates (92.3–98.1%) is standard for plasma and tissue analysis . Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is preferred for detecting enantiomers (e.g., (−)-florfenicol and (+)-florfenicol) and metabolites like this compound amine in complex matrices (e.g., pork, eggs) . Validate methods using spiked recovery tests (81.2–107% recovery, RSD ≤ 9%) .
Q. How can this compound resistance genes be detected and characterized in bacterial isolates?
- Methodological Answer : Use PCR amplification to identify resistance genes (e.g., floR, cfr) and plasmid isolation/sequencing to confirm their location on MGEs . For novel mechanisms like 23S rRNA methylation (cfr gene), employ MALDI-TOF mass spectrometry to detect RNA modifications (e.g., A2503 methylation) .
Advanced Research Questions
Q. How do researchers address co-selection of multiple antimicrobial resistance (AMR) genes following this compound exposure?
- Methodological Answer : Combine metagenomic sequencing with statistical tools (e.g., principal coordinate analysis) to identify correlations between this compound use and AMR gene abundance. Track MGEs (e.g., plasmids, transposons) to distinguish horizontal gene transfer from clonal spread . For example, floR plasmids in Pasteurella multocida show high homology across species, suggesting interspecies transfer .
Q. What strategies resolve discrepancies in pharmacokinetic data derived from different analytical methods?
- Methodological Answer : Compare methodologies like microbiological assays (limited sensitivity) vs. HPLC (higher precision). For instance, this compound’s elimination half-life in goats varied significantly (4–8 h vs. 12–24 h) depending on the method . Use pharmacokinetic modeling (e.g., non-compartmental analysis) and validate with cross-method calibration to minimize bias .
Q. How can nanotechnology improve this compound delivery and reduce resistance development?
- Methodological Answer : Test this compound-loaded nanoparticles against bacterial isolates using susceptibility assays (e.g., disk diffusion, MIC determination). While nanostructures may show comparable efficacy to free this compound (p > 0.05 in ANOVA tests), optimize formulations using response surface methodology (RSM) to balance drug release kinetics and stability .
Q. Why is enantiomer-specific analysis critical for this compound residue studies, and how is it achieved?
- Methodological Answer : Enantiomers like (−)-florfenicol exhibit distinct pharmacokinetics and residual profiles. Use chiral separation techniques (e.g., ultra-performance convergence chromatography) combined with solid-phase extraction (SPE) to isolate enantiomers in tissues. For example, (−)-florfenicol was detected in pork at 248 µg/kg, highlighting the need for enantiomer-specific thresholds .
Q. How do novel resistance mechanisms like ribosomal RNA methylation impact this compound efficacy?
- Methodological Answer : Investigate cfr-mediated methylation of 23S rRNA at position A2503 using footprinting assays and mass spectrometry. This modification reduces drug binding (e.g., this compound, chloramphenicol) and confers cross-resistance to unrelated antibiotics like clindamycin . Study cfr gene transfer via conjugation assays in Staphylococcus and Escherichia coli models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
